molecular formula C14H25ClO B3175025 Tetradec-9-enoyl chloride CAS No. 95548-25-7

Tetradec-9-enoyl chloride

Cat. No.: B3175025
CAS No.: 95548-25-7
M. Wt: 244.80 g/mol
InChI Key: LRNOJDNYMHAKLY-UHFFFAOYSA-N
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Description

. This compound is characterized by a long hydrocarbon chain with a double bond at the ninth position and a reactive acyl chloride group at the terminal end. It is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradec-9-enoyl chloride can be synthesized through the chlorination of tetradec-9-enoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to tetradec-9-enoic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tetradec-9-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradec-9-enoyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradec-9-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobicity and reactivity .

Properties

IUPAC Name

tetradec-9-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNOJDNYMHAKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708656
Record name Tetradec-9-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-25-7
Record name Tetradec-9-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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